molecular formula C19H25N5O3 B10822170 Sgc-smarca-brdviii

Sgc-smarca-brdviii

Cat. No.: B10822170
M. Wt: 371.4 g/mol
InChI Key: AQTNUGRRZDRZIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SGC-SMARCA-BRDVIII is a chemical probe designed to target the bromodomains of SMARCA2, SMARCA4, and PB1 (5). These bromodomains are part of the SWI/SNF chromatin remodeling complexes, which play a crucial role in regulating DNA accessibility and, consequently, gene expression. The SWI/SNF complexes are known to be strong tumor suppressors, and their dysfunction can lead to oncogenic programs or deregulate cell lineage differentiation mechanisms .

Chemical Reactions Analysis

SGC-SMARCA-BRDVIII primarily undergoes substitution reactions due to the presence of reactive functional groups such as the amino and hydroxyl groups on the pyridazine ring. Common reagents used in these reactions include various halogenating agents and nucleophiles. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups, which can be used to study the structure-activity relationship of the probe .

Scientific Research Applications

SGC-SMARCA-BRDVIII has a wide range of scientific research applications:

Mechanism of Action

SGC-SMARCA-BRDVIII exerts its effects by binding to the bromodomains of SMARCA2, SMARCA4, and PB1 (5) with high affinity. This binding inhibits the interaction of these bromodomains with acetylated histones, thereby preventing the chromatin remodeling activity of the SWI/SNF complexes. This inhibition can lead to changes in gene expression and cellular differentiation processes. The compound has been shown to block adipocyte differentiation in 3T3-L1 murine fibroblast cultures by preventing the expression of key adipogenesis genes .

Comparison with Similar Compounds

SGC-SMARCA-BRDVIII is unique in its high selectivity and potency for the bromodomains of SMARCA2, SMARCA4, and PB1 (5). Similar compounds include:

Properties

Molecular Formula

C19H25N5O3

Molecular Weight

371.4 g/mol

IUPAC Name

tert-butyl 4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]piperazine-1-carboxylate

InChI

InChI=1S/C19H25N5O3/c1-19(2,3)27-18(26)24-10-8-23(9-11-24)15-12-14(21-22-17(15)20)13-6-4-5-7-16(13)25/h4-7,12,25H,8-11H2,1-3H3,(H2,20,22)

InChI Key

AQTNUGRRZDRZIA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=NN=C2N)C3=CC=CC=C3O

Origin of Product

United States

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